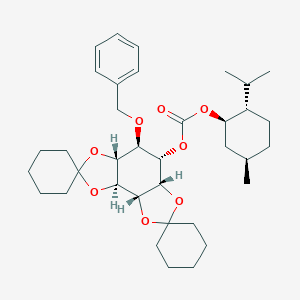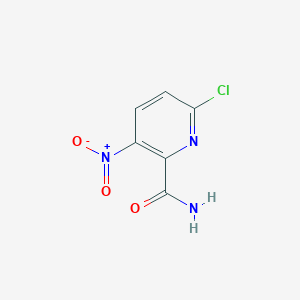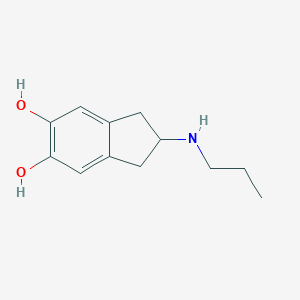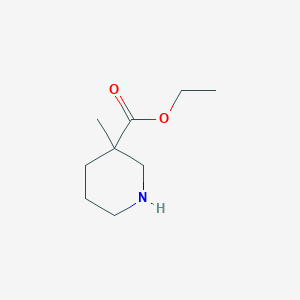
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Benzyl-3-(-)-carboxymenthyl-1,2:5,6-di-O-cyclohexylidene-L-myo-inositol, commonly known as CBM-INO, is a synthetic compound that has shown promising results in various scientific research studies. It belongs to the class of inositol derivatives and has been studied for its potential application in the field of medicine and biotechnology.
Mécanisme D'action
The exact mechanism of action of CBM-INO is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell growth, proliferation, and survival. CBM-INO has been shown to inhibit the activity of enzymes involved in the biosynthesis of pro-inflammatory cytokines and prostaglandins. It has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
CBM-INO has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and prostaglandins. CBM-INO has also been shown to improve glucose and lipid metabolism, reduce oxidative stress, and improve insulin sensitivity. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
CBM-INO has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it safe for use in lab experiments. However, CBM-INO has some limitations as well. It is a relatively new compound, and its long-term effects are not fully understood. It is also expensive, which may limit its use in large-scale experiments.
Orientations Futures
CBM-INO has shown promising results in various scientific research studies, and there are several future directions for its application. It can be studied further for its potential use in the treatment of various diseases, including cancer, diabetes, and liver diseases. CBM-INO can also be studied for its potential use as a neuroprotective agent. Further research can also be done to understand the exact mechanism of action of CBM-INO and its long-term effects.
In conclusion, CBM-INO is a synthetic compound that has shown promising results in various scientific research studies. It has potential applications in the field of medicine and biotechnology. CBM-INO has several advantages for lab experiments, but it also has some limitations. Further research is needed to understand the exact mechanism of action of CBM-INO and its long-term effects.
Méthodes De Synthèse
The synthesis of CBM-INO is a complex process that involves several steps. The starting material is myo-inositol, which is converted into its protected form by reacting with benzyl chloride and acetic anhydride. The protected myo-inositol is then reacted with cyclohexanone to form the cyclohexylidene derivative. The final step involves the removal of the protecting groups to obtain CBM-INO.
Applications De Recherche Scientifique
CBM-INO has been extensively studied for its potential application in various scientific research studies. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. CBM-INO has also been studied for its potential use in the treatment of diabetes, liver diseases, and cardiovascular diseases.
Propriétés
InChI |
InChI=1S/C36H52O8/c1-23(2)26-16-15-24(3)21-27(26)39-34(37)40-29-28(38-22-25-13-7-4-8-14-25)30-32(43-35(41-30)17-9-5-10-18-35)33-31(29)42-36(44-33)19-11-6-12-20-36/h4,7-8,13-14,23-24,26-33H,5-6,9-12,15-22H2,1-3H3/t24-,26+,27-,28+,29+,30-,31+,32+,33+/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMWOEQMIHWVHU-ISSJDZKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)OC2C3C(C4C(C2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)O[C@@H]2[C@H]3[C@@H]([C@@H]4[C@@H]([C@H]2OCC5=CC=CC=C5)OC6(O4)CCCCC6)OC7(O3)CCCCC7)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

![1-Azabicyclo[2.2.2]octan-2-amine](/img/structure/B61463.png)





![6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B61480.png)



![1-azabicyclo[2.2.2]oct-8-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B61492.png)